molecular formula C27H21ClN4OS B5023645 N-[4-[5-[(2-chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]phenyl]naphthalene-1-carboxamide

N-[4-[5-[(2-chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]phenyl]naphthalene-1-carboxamide

Cat. No.: B5023645
M. Wt: 485.0 g/mol
InChI Key: FPMMPQZAWRASDB-UHFFFAOYSA-N
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Description

N-[4-[5-[(2-chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]phenyl]naphthalene-1-carboxamide is a complex organic compound that features a combination of several functional groups, including a triazole ring, a naphthalene ring, and a carboxamide group

Properties

IUPAC Name

N-[4-[5-[(2-chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]phenyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21ClN4OS/c1-32-25(30-31-27(32)34-17-20-8-3-5-12-24(20)28)19-13-15-21(16-14-19)29-26(33)23-11-6-9-18-7-2-4-10-22(18)23/h2-16H,17H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMMPQZAWRASDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC=CC=C2Cl)C3=CC=C(C=C3)NC(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[5-[(2-chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]phenyl]naphthalene-1-carboxamide typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by alkylation with 2-chlorobenzyl chloride. The resulting intermediate is then coupled with a naphthalene derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the key transformations.

Chemical Reactions Analysis

Types of Reactions

N-[4-[5-[(2-chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]phenyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Tin(II) chloride, iron powder.

    Nucleophiles: Amines, thiols.

Major Products

The major products of these reactions would depend on the specific conditions used, but could include sulfoxides, sulfones, amines, and substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, particularly those with potential biological activity.

    Biology: As a probe for studying the interactions of triazole-containing compounds with biological targets.

    Medicine: Potential use as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of N-[4-[5-[(2-chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]phenyl]naphthalene-1-carboxamide would depend on its specific biological target. In general, compounds containing triazole rings can interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The presence of the methylsulfanyl and naphthalene groups could enhance these interactions by providing additional binding sites or by stabilizing the compound in its active conformation.

Comparison with Similar Compounds

Similar Compounds

    Dabrafenib: A kinase inhibitor used in the treatment of melanoma, which also contains a triazole ring.

    Dasatinib: Another kinase inhibitor used in the treatment of chronic myeloid leukemia, which contains a thiazole ring.

    Ixabepilone: An anticancer agent that contains a thiazole ring.

Uniqueness

N-[4-[5-[(2-chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]phenyl]naphthalene-1-carboxamide is unique in its combination of functional groups, which could confer distinct biological activity or physical properties compared to other compounds. The presence of the naphthalene ring, in particular, could enhance its ability to interact with certain biological targets or to be incorporated into materials with specific properties.

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